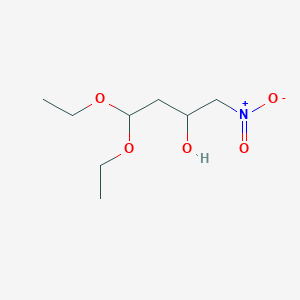
(4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate is an organic compound with the molecular formula C11H11ClO4 It is a derivative of 3-chloro-3-oxopropanoate, where the methyl group is substituted with a (4-methoxyphenyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate typically involves the esterification of 3-chloro-3-oxopropanoic acid with (4-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide are commonly used as oxidizing agents. The reaction is typically carried out in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted derivatives of this compound.
Reduction: The major product is (4-Methoxyphenyl)methyl 3-hydroxy-3-oxopropanoate.
Oxidation: The major product is (4-Hydroxyphenyl)methyl 3-chloro-3-oxopropanoate.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the preparation of functional materials such as polymers and nanomaterials, which have applications in electronics, coatings, and sensors.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial cell wall synthesis. The molecular targets and pathways involved in its mechanism of action are typically identified through biochemical assays and molecular docking studies.
Comparación Con Compuestos Similares
(4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate can be compared with other similar compounds such as:
(4-Nitrophenyl)methyl 3-chloro-3-oxopropanoate: This compound has a nitro group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
(4-Hydroxyphenyl)methyl 3-chloro-3-oxopropanoate: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and chemical stability.
Methyl 3-chloro-3-oxopropanoate: This compound lacks the (4-methoxyphenyl)methyl group, making it less complex and potentially less versatile in its applications.
Propiedades
Número CAS |
91101-70-1 |
|---|---|
Fórmula molecular |
C11H11ClO4 |
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl 3-chloro-3-oxopropanoate |
InChI |
InChI=1S/C11H11ClO4/c1-15-9-4-2-8(3-5-9)7-16-11(14)6-10(12)13/h2-5H,6-7H2,1H3 |
Clave InChI |
REMMOZICMQVKHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
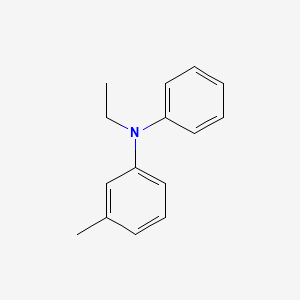


![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
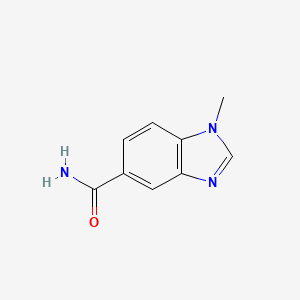
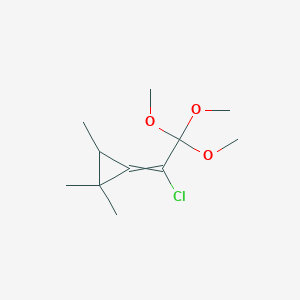
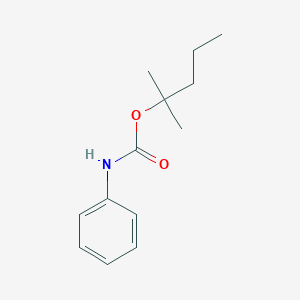
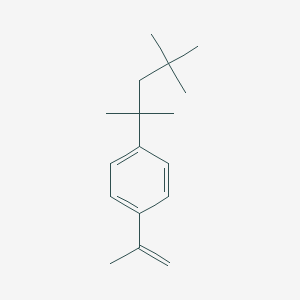
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
